Product packaging for S-(6-Purinyl)-N-acetylcysteine(Cat. No.:CAS No. 136039-99-1)

S-(6-Purinyl)-N-acetylcysteine

Cat. No.: B159454
CAS No.: 136039-99-1
M. Wt: 281.29 g/mol
InChI Key: JNURDKXJPBZZGO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-(6-Purinyl)-N-acetylcysteine is a specialized biochemical tool designed for investigative applications, particularly in the study of targeted drug delivery to renal tissues. This compound acts as a prodrug for 6-mercaptopurine (6-MP), facilitating the selective accumulation of this active metabolite and its further products, 6-methylmercaptopurine and 6-thiouric acid, within the kidneys . Research in rodent models has demonstrated that after administration of this compound, total metabolite concentrations in kidney tissue were markedly higher than those found in the liver and plasma, underscoring its unique kidney-selectivity . This targeted approach is valuable for researchers exploring organ-specific pharmacology and the metabolism of purine analogs. The primary mechanism involves the metabolic conversion of the prodrug to release 6-MP directly at the site of interest, enabling studies on localized effects while potentially minimizing systemic exposure . This compound is supplied for non-clinical, non-diagnostic applications strictly within laboratory research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N5O3S B159454 S-(6-Purinyl)-N-acetylcysteine CAS No. 136039-99-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136039-99-1

Molecular Formula

C10H11N5O3S

Molecular Weight

281.29 g/mol

IUPAC Name

(2R)-2-acetamido-3-(7H-purin-6-ylsulfanyl)propanoic acid

InChI

InChI=1S/C10H11N5O3S/c1-5(16)15-6(10(17)18)2-19-9-7-8(12-3-11-7)13-4-14-9/h3-4,6H,2H2,1H3,(H,15,16)(H,17,18)(H,11,12,13,14)/t6-/m0/s1

InChI Key

JNURDKXJPBZZGO-LURJTMIESA-N

SMILES

CC(=O)NC(CSC1=NC=NC2=C1NC=N2)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSC1=NC=NC2=C1NC=N2)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=NC=NC2=C1NC=N2)C(=O)O

Synonyms

S-(6-purinyl)-N-acetylcysteine
S-NAPC

Origin of Product

United States

Biochemical Transformations and Metabolic Pathways of S 6 Purinyl N Acetylcysteine

Enzymatic Hydrolysis Mechanisms for S-(6-Purinyl)-N-acetylcysteine Bioactivation

The bioactivation of this compound into its active form, 6-mercaptopurine (B1684380), is a multi-step process initiated by enzymatic hydrolysis. This process involves the sequential cleavage of the N-acetyl group and the cysteine conjugate, primarily occurring in the kidney.

Role of Renal Acylase in N-Acetyl Group Cleavage

The initial step in the bioactivation of this compound is the removal of the N-acetyl group, a reaction catalyzed by renal acylase. Acylases, with particularly high activity in the kidney, cleave the acetyl group from N-acetylcysteine, resulting in the formation of S-(6-Purinyl)-L-cysteine. nih.govnih.gov This deacetylation is a prerequisite for the subsequent action of β-lyase.

Beta-Lyase Dependent Cleavage to Yield 6-Mercaptopurine

Following deacetylation, the resulting S-(6-purinyl)-L-cysteine undergoes cleavage by cysteine S-conjugate β-lyase (β-lyase). nih.govnih.gov This enzyme is highly expressed in the kidney, contributing to the kidney-selective activation of this prodrug. nih.govnih.govfrontiersin.org The β-lyase catalyzes a β-elimination reaction, breaking the carbon-sulfur bond and releasing the active drug, 6-mercaptopurine, along with pyruvate (B1213749) and ammonia (B1221849). researchgate.netresearchgate.netnih.gov The activity of β-lyase is found in both the cytosolic and mitochondrial fractions of renal cells. nih.govresearchgate.net

Comparative Metabolism with S-(6-Purinyl)-L-Cysteine and S-(6-Purinyl)glutathione

The metabolism of this compound is part of a broader pathway that also processes related conjugates like S-(6-Purinyl)-L-cysteine and S-(6-Purinyl)glutathione. nih.gov Understanding the metabolism of these related compounds provides a more complete picture of the bioactivation process.

Gamma-Glutamyl Transpeptidase Involvement in Glutathione (B108866) Conjugate Metabolism

S-(6-Purinyl)glutathione, a glutathione conjugate, requires the action of gamma-glutamyl transpeptidase (GGT) for its metabolism. nih.govwikipedia.org GGT, an enzyme located on the outer surface of cell membranes, particularly in the kidney, hydrolyzes the γ-glutamyl bond of the glutathione conjugate. wikipedia.orgnih.govmdpi.com This reaction releases the γ-glutamyl moiety and produces S-(6-purinyl)cysteinylglycine. nih.govmdpi.com

Cysteinylglycine (B43971) Dipeptidase Activity in Dipeptide Conjugate Metabolism

The S-(6-purinyl)cysteinylglycine formed from the action of GGT is then a substrate for cysteinylglycine dipeptidase. nih.govnih.govnih.gov This enzyme, also known as cysteinylglycinase, cleaves the dipeptide bond, releasing glycine (B1666218) and forming S-(6-Purinyl)-L-cysteine. nih.govqmul.ac.uk This cysteine conjugate can then enter the β-lyase dependent pathway to yield 6-mercaptopurine. nih.gov Dehydropeptidase-I is another enzyme that plays a significant role in the hydrolysis of cysteinylglycine conjugates in the kidney. drugbank.com

Formation of Downstream Metabolites: 6-Mercaptopurine, 6-Methylmercaptopurine (B131649), and 6-Thiouric Acid

Once 6-mercaptopurine is formed from the bioactivation of this compound and its related conjugates, it undergoes further metabolism. The primary downstream metabolites identified in vivo are 6-methylmercaptopurine and 6-thiouric acid. nih.govnih.gov The formation of these metabolites represents pathways of both drug action and detoxification. 6-methylmercaptopurine is formed through the action of thiopurine S-methyltransferase (TPMT), while 6-thiouric acid is produced by the action of xanthine (B1682287) oxidase. iiarjournals.orgresearchgate.net

Table 1: Key Enzymes and their Roles in the Metabolism of this compound and Related Conjugates

Enzyme Substrate(s) Product(s) Metabolic Pathway Step
Renal Acylase This compound S-(6-Purinyl)-L-cysteine Deacetylation nih.govnih.gov
Cysteine S-conjugate β-lyase S-(6-Purinyl)-L-cysteine 6-Mercaptopurine, Pyruvate, Ammonia Bioactivation nih.govnih.gov
Gamma-glutamyl transpeptidase (GGT) S-(6-Purinyl)glutathione S-(6-purinyl)cysteinylglycine Glutathione conjugate metabolism nih.govwikipedia.org
Cysteinylglycine dipeptidase S-(6-purinyl)cysteinylglycine S-(6-Purinyl)-L-cysteine, Glycine Dipeptide conjugate metabolism nih.govnih.gov
Thiopurine S-methyltransferase (TPMT) 6-Mercaptopurine 6-Methylmercaptopurine Downstream metabolism researchgate.net
Xanthine oxidase 6-Mercaptopurine 6-Thiouric acid Downstream metabolism iiarjournals.orgresearchgate.net

Investigating Species-Specific Metabolic Differences in Non-Human Models

The preclinical assessment of drug candidates necessitates a thorough understanding of their metabolic fate in various animal models. Non-human species, particularly rodents like rats and mice, are fundamental to these investigations. However, significant metabolic differences can exist between species, influencing a compound's efficacy and disposition. This section examines the biochemical transformations of this compound, focusing on findings in rats and providing a comparative analysis for mice based on known enzymatic capabilities.

Detailed Research Findings in Rats

In vivo and in vitro studies using Sprague-Dawley rats have established a clear and kidney-selective metabolic pathway for this compound and its close analogue, S-(6-purinyl)-L-cysteine. science.govnih.govgoogle.com The metabolism of these compounds is a multi-step process primarily localized to the kidney, which acts as the site of bioactivation. nih.govnih.gov

The metabolic cascade for this compound begins with the hydrolysis of the N-acetyl group, a process that yields S-(6-purinyl)-L-cysteine (PC). nih.gov This conversion is a prerequisite for the main bioactivation step. The central transformation is the cleavage of the carbon-sulfur (C-S) bond of PC, a reaction catalyzed by the enzyme cysteine S-conjugate β-lyase (β-lyase). nih.govnih.gov This enzyme is found in high concentrations in the cytosolic and mitochondrial fractions of renal proximal tubule cells, which explains the organ-selectivity of the compound's metabolism. nih.govnih.gov

The β-lyase-catalyzed reaction releases the pharmacologically active thiol, 6-mercaptopurine (6-MP), along with pyruvate and ammonia. google.comnih.gov Once formed, 6-mercaptopurine is subject to further metabolism through established purine (B94841) pathways. The primary subsequent metabolites identified in rat kidney, liver, and plasma following administration of S-(6-purinyl)-L-cysteine are 6-methylmercaptopurine and 6-thiouric acid. nih.gov

Studies have demonstrated that after administering S-(purinyl)-N-acetyl-L-cysteine to rats, 6-mercaptopurine and its metabolites are detectable in the urine, confirming that the N-acetylated prodrug is effectively processed in vivo to liberate the active purine moiety. science.govnih.gov The efficiency of this renal bioactivation makes these S-purinyl conjugates effective kidney-selective prodrugs. nih.govfrontiersin.org

Table 1: Metabolic Profile of this compound and its Analogs in Rats
Parent Compound/AnalogKey Metabolic StepsPrimary EnzymePrimary Site of MetabolismKey Metabolites DetectedReference
This compound1. N-deacetylation 2. C-S Bond Cleavage1. Acylases 2. Cysteine S-conjugate β-lyaseKidneyS-(6-purinyl)-L-cysteine, 6-Mercaptopurine and its metabolites science.govnih.govnih.gov
S-(6-purinyl)-L-cysteineC-S Bond CleavageCysteine S-conjugate β-lyaseKidney6-Mercaptopurine, 6-Methylmercaptopurine, 6-Thiouric acid nih.govnih.gov

Comparative Analysis and Inferred Metabolism in Mice

Direct in vivo metabolic studies detailing the biotransformation of this compound specifically in mice are not extensively documented in publicly available scientific literature. However, a scientifically-grounded hypothesis of its metabolic fate can be constructed by examining the presence and activity of the requisite enzymes in mouse tissues.

The critical enzyme for bioactivation, cysteine S-conjugate β-lyase, is known to be present and active in the mouse kidney. scispace.comrndsystems.com Research on the nephrotoxicity of other chemical compounds in mice has confirmed that the metabolic pathway involving γ-glutamyl transpeptidase (GGT) and cysteine S-conjugate β-lyase is functional and significant in this species. frontiersin.orgscispace.com For instance, inhibitors of β-lyase have been shown to protect C57BL/6 mice from the nephrotoxicity of cisplatin, which is bioactivated via a similar S-conjugate pathway. scispace.com

Given this enzymatic capability, it is highly probable that mice would metabolize this compound through a pathway analogous to that observed in rats. This would involve initial deacetylation followed by kidney-selective cleavage by β-lyase to release 6-mercaptopurine. Studies on other 6-mercaptopurine prodrugs in mice have indeed shown that they are converted to the active 6-mercaptopurine form in vivo. nih.gov

While the qualitative pathway is likely conserved, quantitative differences in metabolic rates between rats and mice are possible. Species-specific variations in the expression levels and activity of β-lyase or the preceding acylases could lead to differences in the rate and extent of 6-mercaptopurine formation. nih.gov Furthermore, subsequent metabolism of the released 6-mercaptopurine could also differ, as variations in purine metabolic enzymes between species and even between different mouse strains have been documented. researchgate.net

Table 2: Comparative Metabolic Profile of this compound in Rats vs. Mice
Metabolic FeatureRats (Documented)Mice (Inferred)Reference
Primary Bioactivation EnzymeCysteine S-conjugate β-lyaseCysteine S-conjugate β-lyase (Presence and activity confirmed) nih.govscispace.comrndsystems.com
Primary Metabolic OrganKidneyKidney (Hypothesized based on enzyme localization) nih.govscispace.com
Anticipated Primary Metabolite6-Mercaptopurine6-Mercaptopurine nih.govnih.gov
Further Metabolites6-Methylmercaptopurine, 6-Thiouric acid6-Methylmercaptopurine, 6-Thiouric acid (Hypothesized) nih.gov
Supporting EvidenceDirect in vivo and in vitro metabolite identification.Enzyme presence confirmed; pathway confirmed for other S-conjugates. No direct studies on the specific compound. nih.govscispace.com

Cellular and Molecular Mechanisms of Action for S 6 Purinyl N Acetylcysteine

Prodrug Strategy for Targeted Drug Delivery to Specific Tissues

S-(6-Purinyl)-N-acetylcysteine is an exemplary model of a prodrug designed for targeted delivery, particularly to the kidneys. This strategy relies on a multi-step enzymatic activation process that is predominantly localized within renal cells, ensuring that the cytotoxic agent, 6-mercaptopurine (B1684380), is released in high concentrations at the desired site of action.

The kidney-specific activation of this compound is primarily attributable to the differential distribution and high concentration of specific enzymes within the renal tubules. The activation process involves two key enzymatic steps: deacetylation of the N-acetyl-L-cysteine moiety and subsequent cleavage of the cysteine S-conjugate.

The initial step, the hydrolysis of the N-acetyl group from this compound, is catalyzed by the enzyme acylase I. nih.govnih.gov Immunohistochemical studies and immunoblotting have revealed the widespread presence of acylase I in various rat tissues, including the kidney, liver, lung, and brain. nih.gov Notably, within the kidney, acylase I activity is particularly high, facilitating the efficient conversion of the prodrug to its intermediate, S-(6-Purinyl)-L-cysteine. nih.govcolab.ws

The subsequent and crucial step for the release of the active drug, 6-mercaptopurine, is mediated by the enzyme cysteine S-conjugate beta-lyase (beta-lyase). nih.govnih.gov The distribution of beta-lyase is highly localized within the nephron. nih.gov Studies in rats have shown that beta-lyase activity is detectable in the S1, S2, and S3 segments of the proximal tubule, but not in other regions of the kidney. nih.gov The activity follows the order of S2 ≈ S3 > S1, indicating that the middle and terminal portions of the proximal tubule are the primary sites of 6-mercaptopurine generation. nih.gov This enzymatic activity is found in both the cytosolic and mitochondrial fractions of renal cortex cells, with the mitochondrial activity localized to the outer membrane. nih.gov The strategic localization of these enzymes in the proximal tubules, which are responsible for reabsorption and secretion, provides a robust mechanism for the targeted release of 6-mercaptopurine within the kidney.

Table 1: Intrarenal Distribution of Cysteine S-conjugate beta-lyase Activity

Nephron Segment Beta-lyase Activity
Glomerulus Not Detected
Proximal Tubule (S1) Detected
Proximal Tubule (S2) High Activity
Proximal Tubule (S3) High Activity
Thick Ascending Limb Not Detected
Distal Tubule Not Detected
Collecting Tubule Not Detected

Data derived from studies on the intranephron distribution of cysteine S-conjugate beta-lyase. nih.gov

Interactions with Cellular Enzymes and Transport Systems

The journey of this compound from the extracellular space to its site of intracellular activation is mediated by interactions with various cellular enzymes and transport systems. The initial uptake of N-acetyl-L-cysteine S-conjugates into renal cells is a critical step. While the specific transporters for this compound have not been definitively identified, studies on other N-acetyl-L-gamma-glutamyl prodrugs suggest the involvement of probenecid-sensitive carriers, which are likely organic anion transporters. nih.gov

Once inside the cell, the prodrug interacts with the aforementioned enzymes, acylase I and cysteine S-conjugate beta-lyase. Acylase I, a cytosolic enzyme, catalyzes the deacetylation of the N-acetyl-L-cysteine moiety. nih.govnih.gov The resulting S-(6-Purinyl)-L-cysteine then serves as a substrate for beta-lyase, which is present in both the cytosol and the outer mitochondrial membrane, to release 6-mercaptopurine. nih.gov The involvement of both cytosolic and mitochondrial beta-lyase suggests that the release of the active drug can occur in multiple subcellular compartments.

Modulation of Cellular Processes by Released Metabolites (e.g., 6-Mercaptopurine)

The therapeutic effect of this compound is ultimately exerted by its active metabolite, 6-mercaptopurine, which profoundly modulates key cellular processes, primarily by interfering with purine (B94841) metabolism. wikipedia.orgnih.gov As a purine analogue, 6-mercaptopurine disrupts the synthesis of adenine (B156593) and guanine (B1146940) nucleotides, which are essential building blocks for DNA and RNA. drugbank.com

The primary mechanism of action of 6-mercaptopurine involves its conversion to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). drugbank.com TIMP then inhibits several key enzymes in the de novo purine synthesis pathway. A critical target is phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in this pathway. wikipedia.orgyoutube.com By inhibiting this enzyme, TIMP effectively shuts down the production of purine nucleotides. youtube.com

Furthermore, TIMP can inhibit the conversion of inosinic acid (IMP) to adenylic acid (AMP) and xanthylic acid (XMP), further disrupting the balance of purine nucleotides. drugbank.com The depletion of purine nucleotides has several downstream consequences:

Inhibition of DNA and RNA Synthesis: The lack of necessary purine building blocks halts DNA replication and RNA transcription, leading to cell cycle arrest, particularly in the S-phase. wikipedia.org

Induction of Apoptosis: The disruption of nucleic acid synthesis and the incorporation of thiopurine metabolites into DNA can trigger programmed cell death. nih.gov

Energetic Failure: 6-mercaptopurine has been shown to induce a significant reduction in intracellular ATP, ADP, and AMP levels, leading to energetic stress in proliferating cells. nih.gov

This multifaceted attack on cellular proliferation and survival makes 6-mercaptopurine an effective cytotoxic agent, and its targeted release from this compound within renal cells provides a focused therapeutic strategy.

Table 2: Enzymes Inhibited by 6-Mercaptopurine Metabolites

Metabolite Enzyme Inhibited Pathway Affected
Thioinosine monophosphate (TIMP) Phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase) De novo purine synthesis
Thioinosine monophosphate (TIMP) Inosinic acid (IMP) dehydrogenase Conversion of IMP to XMP
Thioinosine monophosphate (TIMP) Adenylosuccinate synthetase Conversion of IMP to AMP

Data compiled from studies on the mechanism of action of 6-mercaptopurine. wikipedia.orgdrugbank.comyoutube.com

Analytical and Detection Methodologies for S 6 Purinyl N Acetylcysteine and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the analysis of S-(6-Purinyl)-N-acetylcysteine and its metabolites due to its high resolution and sensitivity. When coupled with mass spectrometry (MS), it provides a powerful tool for both quantification and structural confirmation.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

HPLC is widely utilized for the separation and quantification of this compound and its primary metabolite, 6-mercaptopurine (B1684380) (6-MP), along with other related metabolites. The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.

Reverse-phase HPLC is the most common modality, typically employing a C18 (ODS) column. For the closely related analog, S-(6-purinyl)-L-cysteine, analytical HPLC has been performed using a 4.6 x 250 mm Whatman ODS 10 µm column with a flow rate of 1 mL/minute. nih.gov A convenient HPLC assay has also been described for the simultaneous measurement of 6-mercaptopurine and four of its metabolites: 6-thioguanine, 6-mercaptopurine riboside, 6-thioxanthine, and 6-thiouric acid in extracellular fluids. nih.gov This method utilizes solid-phase extraction for the clean isolation of the analytes from biological matrices like plasma and urine. nih.gov

UV detection is a common and robust detection mode for these purine (B94841) analogs. S-(6-purinyl)-L-cysteine, a related compound, exhibits a maximal UV absorption at 284 nm, which can be effectively used for its detection. nih.gov

Table 1: HPLC Parameters for Analysis of Related Purine Analogs

Parameter Value
Column Whatman ODS 10 µm, 4.6 x 250 mm
Flow Rate 1.0 mL/minute
Detection UV at 284 nm

Data derived from the analysis of S-(6-purinyl)-L-cysteine. nih.gov

Mass Spectrometry (MS) Applications in Identification and Quantification

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive identification and sensitive quantification of this compound and its metabolites. The high specificity of MS allows for the differentiation of compounds with similar chromatographic behavior.

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental for the structural characterization of this compound and for assessing the purity of synthesized batches. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary methods used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR would be essential for confirming the covalent linkage between the purine and N-acetylcysteine moieties.

Although specific NMR data for this compound is not publicly documented, one would expect to observe characteristic signals for the purine ring protons, the N-acetyl group, and the cysteine backbone. The chemical shifts and coupling patterns of these signals would provide definitive proof of the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection

UV-Vis spectrophotometry is a simple and effective method for the detection and quantification of purine-containing compounds, owing to the strong UV absorbance of the purine ring system.

The UV spectrum of the related compound, S-(6-purinyl)-L-cysteine, shows a characteristic maximum absorption (λmax) at 284 nm. nih.gov It is expected that this compound would have a very similar UV absorption profile, making this wavelength suitable for its detection in HPLC analysis or for its quantification in solution using a spectrophotometer.

Table 2: UV-Vis Absorption Data for a Related Purine Analog

Compound λmax (nm)
S-(6-purinyl)-L-cysteine 284

Data is for a closely related analog and serves as an estimate. nih.gov

Electrochemical Methods for Detection

Electrochemical methods, such as voltammetry, offer a sensitive and cost-effective alternative for the detection of electroactive compounds like purine derivatives. wjgnet.com The purine ring in this compound is susceptible to oxidation at an electrode surface, which forms the basis for its electrochemical detection.

While specific studies on the electrochemical detection of this compound are not available, the general principles for purine analysis are well-established. Techniques like differential pulse voltammetry at a glassy carbon electrode have been successfully used for the sensitive and selective analysis of other purine analogs. wjgnet.com The development of such a method for this compound would involve optimizing parameters such as the supporting electrolyte pH and the potential waveform to achieve the best signal-to-noise ratio. The oxidation potential would be a characteristic feature for its selective detection in the presence of other substances.

Advancements in Quantitative Analysis of Sulfur-Containing Purine Conjugates

The quantitative analysis of sulfur-containing purine conjugates, such as this compound, is critical for understanding the metabolism of thiopurine drugs. These drugs, including azathioprine (B366305) and 6-mercaptopurine (6-MP), undergo complex metabolic pathways, leading to the formation of various metabolites. mdpi.com The accurate measurement of these compounds in biological matrices is essential for research and clinical monitoring. Over the years, analytical methodologies have evolved significantly, moving from traditional chromatographic techniques to highly sensitive and specific mass spectrometry-based assays.

Initial methods for the analysis of thiopurine metabolites often relied on high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. mdpi.comajpp.in These methods are capable of separating and quantifying compounds like N-acetylcysteine (NAC) and its impurities in pharmaceutical formulations. ajpp.innih.gov For instance, reversed-phase HPLC (RP-HPLC) methods have been developed to determine NAC and its oxidized form, N,N'-diacetyl-L-cystine, in cell culture media, demonstrating good linearity and precision. insights.bio The stability of thiol moieties, which are characteristic of these molecules, is often maintained by using an acidic mobile phase during LC analysis. nih.gov While effective, HPLC-UV methods can sometimes lack the sensitivity and specificity required for complex biological samples where metabolite concentrations are low and matrix interference is high. google.com

The advent of mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has revolutionized the quantitative analysis of these conjugates. LC-MS/MS, or tandem mass spectrometry, offers superior sensitivity and specificity, allowing for the precise identification and quantification of metabolites even at very low levels in complex biological fluids like plasma and urine. nih.govnih.govoup.com

A novel methodology for the rapid detection and structural characterization of N-acetyl-L-cysteine conjugates utilizes the polarity switching capabilities of triple quadrupole mass spectrometers. nih.gov This technique employs a negative neutral loss (NL) scan of 129 Da (corresponding to the mass of the N-acetylcysteine moiety) or multiple reaction monitoring (MRM) to trigger the acquisition of enhanced product ion (EPI) spectra in the positive ion mode. nih.gov This dual-mode analysis allows for both the selective detection of NAC conjugates and the acquisition of fragment-rich spectra for structural confirmation within a single LC/MS run. nih.gov The MRM-EPI approach has proven to have better sensitivity than the NL-EPI approach for analyzing low levels of NAC conjugates in urine. nih.gov

Further advancements include the development of methods for the simultaneous quantification of multiple metabolites. Ion-pairing reversed-phase HPLC coupled with electrospray-ionization tandem mass spectrometry (HPLC-ESI-MS/MS) has been successfully used to quantify various energy-related metabolites, including adenine (B156593) nucleotides and short-chain acyl-CoAs, from tissue extracts. acs.org This demonstrates the power of LC-MS/MS to handle multiple classes of analytes in a single assay. For accurate quantification, these methods often rely on the use of stable-isotope-labeled internal standards. acs.org

The choice of sample preparation and chromatographic conditions is crucial for successful analysis. Acidic conditions are often employed to ensure the stability of the analytes. nih.gov In HPLC, ion-pairing agents like octane-1-sulphonic acid are used in the mobile phase to improve the retention and separation of polar compounds on reverse-phase columns. ijper.org The optimization of these parameters is essential for developing robust and reliable analytical methods.

Recent research highlights the continuous improvement in analytical sensitivity. Validated methods can now achieve low limits of detection (LOD) and quantitation (LOQ). For example, one RP-HPLC method reported an LOD and LOQ for NAC of 0.1 µg/ml and 0.18 µg/ml, respectively. insights.bio Another UV spectrophotometric method determined the LOD and LOQ for NAC to be 0.35 μg/ml and 1.0 μg/ml, respectively. innovareacademics.in

The table below summarizes and compares various analytical techniques used for the quantification of N-acetylcysteine and related sulfur-containing compounds.

Table 1: Comparison of Analytical Methodologies

Method Principle Advantages Limitations References
HPLC-UV Separation by chromatography followed by detection using UV absorbance. Robust, cost-effective, good for high-concentration samples (e.g., pharmaceuticals). Lower sensitivity and specificity compared to MS, potential for matrix interference. mdpi.com, nih.gov, ajpp.in, innovareacademics.in
LC-MS/MS Separation by chromatography followed by mass-based detection and fragmentation for specific identification and quantification. High sensitivity, high specificity, suitable for complex biological matrices, allows for simultaneous analysis of multiple analytes. Higher cost and complexity of instrumentation. nih.gov, nih.gov, oup.com, acs.org
Spectrophotometry Measures the absorbance of light by a colored complex formed by the analyte. Simple, rapid, low cost. Generally lower specificity and sensitivity, susceptible to interference from other substances. innovareacademics.in, innovareacademics.in

| Capillary Electrophoresis (CE) | Separation based on the electrophoretic mobility of analytes in a capillary. | High separation efficiency, small sample volume required. | Can have lower concentration sensitivity compared to LC-MS. | innovareacademics.in, dcu.ie |

Detailed research findings from various studies highlight the specific parameters and outcomes of these advanced analytical methods.

Table 2: Selected Research Findings on the Quantitative Analysis of N-acetylcysteine (NAC) and its Conjugates

Study Focus Methodology Matrix Key Findings References
NAC and its oxidized form RP-HPLC Cell Culture Media LOD: 0.0001 mg/ml (NAC), 0.00015 mg/ml (Di-NAC); LOQ: 0.00018 mg/ml (NAC), 0.00045 mg/ml (Di-NAC). insights.bio
NAC and pharmacopeial impurities LC-UV-MS Pharmaceutical Tablet Quantitation of NAC by UV and impurities by MS to avoid ion-source overload. nih.gov
Unknown NAC conjugates LC-MS/MS with polarity switching Human Urine MRM-EPI approach showed better sensitivity than Neutral Loss-EPI for detecting low-level NAC conjugates. nih.gov
NAC in pharmaceutical formulations UV Spectrophotometry Tablets LOD: 0.35 μg/ml; LOQ: 1.0 μg/ml. Method validated for linearity and accuracy. innovareacademics.in, innovareacademics.in

The ongoing advancements in analytical chemistry, particularly in LC-MS/MS, provide powerful tools for the detailed investigation of sulfur-containing purine conjugates like this compound, facilitating a deeper understanding of their metabolic pathways.

In Vitro and in Vivo Non Human Research Models for S 6 Purinyl N Acetylcysteine

In Vitro Cellular and Subcellular Fraction Studies

In vitro models have been instrumental in dissecting the specific biochemical pathways involved in the bioactivation of S-(6-Purinyl)-N-acetylcysteine.

Metabolism in Hepatic and Renal Cytosolic and Mitochondrial Fractions

This compound, also referred to as S-(6-purinyl)-N-acetyl-L-cysteine (NAPC), is designed as a kidney-selective prodrug for the anticancer and immunosuppressant agent, 6-mercaptopurine (B1684380) (6-MP) nih.govnih.govnih.gov. Its metabolism is a multi-step process involving initial deacetylation followed by enzymatic cleavage.

The metabolic pathway begins with the conversion of NAPC to S-(6-purinyl)-L-cysteine (PC) via the action of deacetylase enzymes nih.gov. This deacetylated intermediate, PC, is the direct substrate for the key bioactivating enzyme, cysteine S-conjugate β-lyase (β-lyase), which cleaves the molecule to release the active drug, 6-mercaptopurine nih.govnih.govresearchgate.netnih.gov.

Studies using subcellular fractions from rat tissues have revealed the critical role of both the liver and kidneys in this metabolic conversion, with a notable selectivity towards renal tissues. The total renal β-lyase activity for PC was found to be distributed almost equally between the cytosolic and mitochondrial fractions nih.gov. While the rates of PC metabolism by cytosolic β-lyases were similar in both the liver and kidney, a significant difference was observed in the mitochondrial fractions. The rate of metabolism by renal mitochondrial β-lyase was approximately three-fold higher than the rate observed with hepatic mitochondrial β-lyase, which provides a biochemical basis for the kidney-selectivity of the prodrug nih.govcornell.edu.

Enzyme Activity Assays (e.g., Cysteine Conjugate Beta-Lyase Activity)

Enzyme activity assays have confirmed the role of cysteine S-conjugate β-lyase in the conversion of S-(6-purinyl)-L-cysteine (PC) to 6-mercaptopurine. The formation of 6-MP in renal subcellular fractions is dependent on time, substrate concentration, and protein concentration. This enzymatic reaction can be inhibited by aminooxyacetic acid, a known inhibitor of renal β-lyase nih.gov.

Comparative studies of β-lyase activity in subcellular fractions have quantified the differences in metabolic rates. The apparent Vmax for the mitochondrial β-lyase-dependent metabolism of PC to 6-MP was four times greater than the rate measured with the renal cytosolic fraction nih.gov. This highlights the significant contribution of mitochondria to the bioactivation process within the kidney.

In Vitro Metabolism of S-(6-Purinyl)-L-cysteine (PC) by Beta-Lyase

Subcellular FractionRelative Metabolic RateKey Findings
Renal MitochondriaHighVmax is 4-fold greater than renal cytosol for 6-MP formation. nih.gov Rate is 3-fold higher than in hepatic mitochondria. nih.govcornell.edu
Renal CytosolModerateContributes significantly to total renal activity. nih.gov Rate is similar to hepatic cytosol. nih.govcornell.edu
Hepatic MitochondriaLowMetabolic rate is significantly lower than in renal mitochondria. nih.govcornell.edu
Hepatic CytosolModerateMetabolic rate is similar to renal cytosol. nih.govcornell.edu

Evaluation in Non-Human Cancer Cell Lines and Cellular Extracts

The primary goal of administering this compound is to deliver the active cytotoxic agent, 6-mercaptopurine, to target tissues. 6-Mercaptopurine is a well-established inhibitor of purine (B94841) synthesis and interconversion caymanchem.com. It is converted intracellularly into metabolites that inhibit the rate-limiting enzyme in purine synthesis, phosphoribosyl pyrophosphate (PRPP) amidotransferase, and block the formation of adenosine monophosphate (AMP) caymanchem.com. The anticancer effects of 6-MP have been demonstrated in various tumor models, including sarcoma 180, adenocarcinoma E 0771, and leukemia L1210 in mice caymanchem.com. While direct studies evaluating the effects of the this compound prodrug on cancer cell lines are not extensively documented, its efficacy is predicated on its successful bioactivation to 6-mercaptopurine, which then exerts these known cytotoxic effects.

In Vivo Animal Model Investigations

Studies in rodent models, primarily rats, have been essential for understanding the pharmacokinetics, tissue distribution, and kidney-selective nature of this compound and its metabolites in a whole-organism context.

Pharmacokinetic and Metabolic Profiling in Rodent Models

Following intraperitoneal administration of this compound (NAPC) to rats, the active drug 6-mercaptopurine (6-MP) and its subsequent metabolites, 6-methylmercaptopurine (B131649) and 6-thiouric acid, are detected in tissues and urine nih.govnih.gov. The metabolic pathway of 6-MP involves competing routes catalyzed by xanthine (B1682287) oxidase (leading to 6-thiouric acid) and thiopurine S-methyltransferase (leading to 6-methylmercaptopurine) mdpi.com.

Pharmacokinetic studies show that after NAPC administration, total metabolite concentrations in the kidney peak early and then decline. For instance, following a 0.8 mmol/kg intraperitoneal dose of NAPC, the highest concentration of total metabolites in the kidney was observed at 30 minutes, with lower concentrations detected at 60 and 90 minutes nih.gov. At lower doses (0.4 mmol/kg), only trace amounts of metabolites were found in the kidney, with none detected in the liver or plasma, indicating a dose-dependent effect nih.gov.

Tissue Distribution and Concentration of this compound and Metabolites

A key finding from in vivo studies is the pronounced kidney-selectivity of NAPC as a prodrug. After administration to rats, the concentrations of 6-MP and its metabolites are significantly higher in the kidneys compared to other organs like the liver and plasma nih.govcornell.edunih.gov.

Specifically, 30 minutes after an intraperitoneal dose of NAPC (0.8 mmol/kg), the concentration of total metabolites in the kidney was approximately 17.6-fold higher than in the liver nih.govnih.gov. In contrast, only trace amounts of metabolites were found in the plasma nih.gov. This preferential accumulation is attributed to the high activity of organic anion transporters and β-lyase enzymes in the renal proximal tubules nih.gov. Studies with the deacetylated precursor, S-(6-purinyl)-L-cysteine (PC), also demonstrated this selectivity, with kidney metabolite concentrations being 2.5- to 100-fold higher than those in the liver and plasma, respectively nih.govcornell.edu.

Tissue Distribution of Total Metabolites 30 Minutes After Prodrug Administration in Rats

Prodrug AdministeredKidney vs. Liver Concentration RatioKidney vs. Plasma Concentration RatioReference
This compound (NAPC)~17.6 : 1Significantly higher (trace amounts in plasma) nih.govnih.gov
S-(6-Purinyl)-L-cysteine (PC)~2.5 : 1~100 : 1 nih.govcornell.edu

Assessment of Prodrug Efficacy and Selectivity in Animal Models

The evaluation of this compound and its analogs, such as S-(6-purinyl)-L-cysteine, in animal models has been crucial in determining their efficacy as prodrugs and their tissue selectivity. Research has primarily focused on the capacity of these compounds to be metabolized into the active therapeutic agent, 6-mercaptopurine (6-MP), and to target specific organs, particularly the kidneys.

Studies utilizing rat models have demonstrated the kidney-selective nature of these prodrugs. Following administration of S-(6-purinyl)-L-cysteine, the formation of 6-mercaptopurine and its subsequent metabolites, 6-methyl-mercaptopurine and 6-thiouric acid, was observed in the kidney, liver, and plasma nih.gov. This confirms the successful in vivo conversion of the prodrug into its active form.

The selectivity of this conversion process is a key finding. Research indicates that the concentration of 6-MP and its metabolites is significantly higher in the kidneys compared to other tissues. In one study, 30 minutes after administration of a 400 µmol/kg dose of S-(6-purinyl)-L-cysteine to rats, the concentration of metabolites in the kidneys was approximately 2.5-fold higher than in the liver and 100-fold higher than in plasma nih.gov. This pronounced difference highlights the targeted delivery and activation of the prodrug within the renal system.

The biochemical basis for this kidney selectivity is attributed to the activity of specific enzymes. The metabolism of the cysteine S-conjugate to release the active 6-mercaptopurine thiol is catalyzed by cysteine conjugate β-lyases nih.govnih.gov. While these enzymes are present in both the liver and kidney, the rate of metabolism by renal mitochondrial β-lyase was found to be three times higher than that of the hepatic mitochondrial enzyme, contributing to the observed kidney-specific accumulation of the active drug nih.gov.

The following tables summarize the key findings from these animal model studies regarding the distribution and relative concentration of metabolites, demonstrating the prodrug's efficacy and selectivity.

Table 1: Relative Metabolite Concentration in Various Tissues

This table shows the relative concentration of 6-mercaptopurine and its metabolites in different rat tissues 30 minutes after the administration of S-(6-purinyl)-L-cysteine.

TissueRelative Metabolite Concentration (Fold-Difference)
Kidney100x (compared to Plasma)
Liver40x (compared to Plasma)
Plasma1x (Baseline for comparison)

Data derived from a study where kidney metabolite concentrations were nearly 2.5-fold higher than in the liver and 100-fold higher than in plasma nih.gov.

Table 2: Detection of 6-Mercaptopurine and its Metabolites in Rat Tissues

This table indicates the presence of 6-mercaptopurine and its key metabolites in various tissues following the administration of S-(6-purinyl)-L-cysteine, confirming the successful conversion of the prodrug.

Tissue6-mercaptopurine6-methyl-mercaptopurine6-thiouric acid
KidneyDetectedDetectedDetected
LiverDetectedDetectedDetected
PlasmaDetectedDetectedDetected

Data based on findings from in vivo studies in rats nih.gov.

Computational and Theoretical Studies of S 6 Purinyl N Acetylcysteine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to model the geometric and electronic properties of complex organic molecules, including derivatives of amino acids and purines. researchgate.netetsu.edu

For S-(6-Purinyl)-N-acetylcysteine, these calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. A conformational analysis is essential due to the molecule's flexibility, particularly around the rotatable bonds connecting the purine (B94841) ring, the sulfur atom, and the N-acetylcysteine backbone. beilstein-journals.org Studies on similar N-acetylated cysteine derivatives have utilized DFT methods, such as ωB97X-D with an aug-cc-pVTZ basis set, to identify the lowest-energy conformers in both the gas phase and in solution. beilstein-journals.org These calculations reveal how intramolecular forces, like steric hindrance and hyperconjugative effects, dictate the molecule's preferred shape. beilstein-journals.org

Once the structure is optimized, a range of electronic properties can be calculated. Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and intramolecular interactions, such as hydrogen bonds, which contribute to conformational stability. beilstein-journals.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. For purine-cysteine conjugates, the distribution of these frontier orbitals would likely involve the electron-rich purine ring and the sulfur atom. researchgate.netresearchgate.net

The PubChem database provides several computationally generated properties for this compound, which serve as a preliminary dataset for its molecular characteristics. nih.gov

Table 1: Computed Molecular Properties of this compound

Property Value Source
Molecular Weight 281.29 g/mol Computed by PubChem
XLogP3 -0.1 Computed by XLogP3
Hydrogen Bond Donor Count 3 Computed by Cactvs
Hydrogen Bond Acceptor Count 7 Computed by Cactvs
Rotatable Bond Count 5 Computed by Cactvs
Exact Mass 281.05826040 Da Computed by PubChem
Topological Polar Surface Area 146 Ų Computed by Cactvs
Heavy Atom Count 19 Computed by Cactvs
Formal Charge 0 Computed by PubChem

| Complexity | 356 | Computed by Cactvs |

This table presents data sourced from the PubChem database for CID 148252, computed by various validated algorithms. nih.gov

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions

To understand how this compound might function in a biological context, molecular docking and molecular dynamics (MD) simulations are invaluable. These computational techniques predict how a small molecule (ligand) binds to a macromolecular target, typically a protein or enzyme, and how the resulting complex behaves over time. researchgate.net

Molecular docking simulations would be used to predict the binding pose and affinity of this compound within the active site of relevant enzymes. nih.gov Given that the compound is a conjugate of a purine analog and N-acetylcysteine, potential enzyme targets could include those involved in purine metabolism or cysteine conjugate processing. For instance, docking studies on N-acetylcysteine have explored its interaction with proteins like the main protease of SARS-CoV-2, where it was shown to interact with key catalytic residues such as Cys-145 and His-41. chemrxiv.org Similarly, prodrugs of 6-mercaptopurine (B1684380) are known to be processed by various enzymes, and docking could help identify which of these might interact with this compound. nih.gov The process involves placing the ligand into the binding site of a protein with a known crystal structure and scoring the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted enzyme-substrate complex. researchgate.net An MD simulation calculates the motion of every atom in the system over a period of time (from nanoseconds to microseconds), providing a dynamic view of the interaction. researchgate.net Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position. A stable RMSD suggests a stable binding complex. researchgate.net

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding. researchgate.net

Radius of Gyration (Rg): To measure the compactness of the protein, indicating if the binding causes it to unfold or change shape significantly. researchgate.net

Interaction Energy Calculations: To quantify the binding free energy between the enzyme and the substrate, providing a more accurate estimation of binding affinity than docking scores alone.

These simulations could reveal, for example, whether the N-acetyl group or the purine ring forms critical hydrogen bonds or hydrophobic interactions that anchor the molecule within an enzyme's active site, setting the stage for a catalytic reaction.

Prediction of Metabolic Fate and Bioactivation Pathways

Computational tools play a crucial role in predicting how a xenobiotic compound like this compound is metabolized in the body. This involves identifying potential biotransformations, the enzymes responsible, and the resulting metabolites. frontiersin.org

One of the key questions for a prodrug candidate is its stability and how it is converted to its active form. Experimental studies on a closely related compound, S-(purin-6-yl)-L-cysteine (SPC), showed that it is unstable under neutral pH conditions and rearranges to N-(purin-6-yl)-L-cysteine. science.gov Crucially, the same study found that S-(purin-6-yl)-N-acetyl-L-cysteine—the compound of interest—was much more stable because its cysteine amino group is blocked by acetylation. science.gov This suggests that the N-acetyl group prevents the molecular rearrangement, a critical insight for predicting its metabolic pathway. The stability implies that its bioactivation would likely require enzymatic cleavage rather than spontaneous degradation.

Modern in silico toxicology and metabolism prediction platforms can be used to further explore these pathways. nih.gov Software tools like BioTransformer, SyGMa, and Meteor can predict the metabolic fate of a molecule by applying a library of known metabolic reactions. frontiersin.orgnih.gov For this compound, these tools would likely predict several potential transformations:

Deacetylation: Removal of the acetyl group from the cysteine moiety, a common reaction for N-acetylated compounds, which would yield S-(purin-6-yl)-L-cysteine. insights.bio

Cleavage of the Thioether Bond: The bond between the sulfur atom and the purine ring could be a target for enzymes like cysteine conjugate β-lyase, which is known to process certain S-conjugates, potentially releasing 6-mercaptopurine. google.com

Oxidation: The purine ring could undergo oxidation by enzymes such as xanthine (B1682287) oxidase, a key enzyme in purine metabolism. nih.gov

Phase II Conjugation: If metabolites with suitable functional groups are formed, they could undergo further conjugation with molecules like glucuronic acid or sulfate.

These prediction tools generate a list of potential metabolites based on established biotransformation rules. frontiersin.org The likelihood of these pathways can be further assessed by considering the known substrate specificities of the enzymes involved. This computational pre-screening is highly valuable as it guides experimental metabolite identification studies using techniques like liquid chromatography-mass spectrometry (LC-MS). frontiersin.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
6-mercaptopurine
S-(purin-6-yl)-L-cysteine
N-(purin-6-yl)-L-cysteine
N-acetylcysteine
S-(6-purinyl)glutathione
6-chloropurine (B14466)
Guanine (B1146940)
Cysteine
2-mercaptobenzothiazole
6-thioguanine
Azathioprine (B366305)
Thioinosine monophosphate
Thioguanine nucleotides
Xanthine oxidase
Inosine triphosphatase
Thiopurine methyltransferase
Methotrexate

Future Research Directions and Unanswered Questions in S 6 Purinyl N Acetylcysteine Research

Elucidation of Remaining Unknown Metabolic Intermediates and Pathways

The primary bioactivation pathway of the related compound, S-(6-purinyl)-L-cysteine, is understood to involve the renal enzyme cysteine S-conjugate β-lyase, which cleaves the molecule to release the active drug, 6-mercaptopurine (B1684380). nih.gov It is highly probable that S-(6-Purinyl)-N-acetylcysteine follows a similar metabolic fate, likely requiring deacetylation prior to or following the action of β-lyase. However, the complete metabolic cascade and the full spectrum of resulting intermediates have yet to be definitively characterized.

Future research should focus on identifying all metabolic products of this compound in various biological matrices. This includes investigating potential alternative metabolic pathways that may be active in different tissues or under specific physiological conditions. A critical unanswered question is the extent to which the N-acetyl group influences the rate and site of metabolism compared to its non-acetylated counterpart, S-(6-purinyl)-L-cysteine. Understanding these nuances is paramount for predicting the prodrug's efficacy and potential for off-target effects.

Development of Novel this compound Analogs with Enhanced Prodrug Characteristics

The development of novel analogs of this compound represents a promising avenue for enhancing its therapeutic index. Prodrug strategies are continually being refined to improve drug delivery and reduce systemic toxicity. nih.gov Future efforts in this area should concentrate on synthesizing analogs with modifications to the purine (B94841) ring, the cysteine backbone, or the N-acetyl group.

The primary objectives for these novel analogs would be to:

Optimize Bioavailability: Modifications could be designed to improve absorption and distribution to target tissues.

Enhance Target Specificity: Analogs could be engineered to be preferentially activated in cancer cells, which often have higher levels of certain enzymes compared to healthy tissues.

Modulate the Rate of Drug Release: Fine-tuning the chemical structure could control the kinetics of 6-mercaptopurine release, potentially leading to a more sustained therapeutic effect and reduced peak-dose toxicity.

Systematic structure-activity relationship (SAR) studies will be essential to guide the rational design of these next-generation prodrugs.

Advanced Methodologies for Real-Time Monitoring of Prodrug Bioactivation

A significant challenge in prodrug research is the ability to monitor the conversion of the inactive prodrug to its active form in real-time within a biological system. Current analytical techniques, such as chromatography and mass spectrometry, are powerful but often require sample collection and processing, precluding dynamic, real-time measurements. mdpi.com

Future research should prioritize the development and application of advanced methodologies for the real-time, in vivo monitoring of this compound bioactivation. Promising technologies include:

Fluorescent Probes: Designing activatable fluorescent probes that are specifically turned "on" upon the enzymatic release of 6-mercaptopurine could enable visualization of drug release at the cellular and subcellular level. mdpi.com

Genetically Encoded Sensors: The development of genetically encoded biosensors that can detect changes in the intracellular concentration of 6-mercaptopurine or its metabolites would provide a powerful tool for studying drug activation dynamics in living cells and organisms.

Advanced Imaging Techniques: The use of sophisticated imaging modalities, potentially in combination with novel contrast agents derived from the prodrug, could allow for non-invasive, whole-body imaging of prodrug distribution and activation.

These advanced techniques would provide unprecedented insights into the pharmacokinetics and pharmacodynamics of this compound and its analogs.

Integration of Omics Data for Systems-Level Understanding of Metabolism and Action

To gain a comprehensive, systems-level understanding of the metabolism and action of this compound, it is crucial to integrate data from multiple "omics" platforms. This includes genomics, transcriptomics, proteomics, and metabolomics. mdpi.com Such an integrated approach can reveal how the prodrug and its metabolites influence global cellular processes and how an individual's genetic makeup might affect their response to treatment.

Future research in this domain should focus on:

Metabolomic Profiling: Identifying all the metabolic changes that occur in cells and tissues upon exposure to this compound. This can help to uncover not only the direct metabolic pathway of the prodrug but also its downstream effects on cellular metabolism. nih.govnih.gov

Proteomic Analysis: Quantifying changes in protein expression in response to treatment. This can identify the enzymes involved in the prodrug's metabolism and the cellular pathways that are modulated by the released 6-mercaptopurine. mdpi.com

Pharmacogenomics: Identifying genetic variations that influence the expression or activity of enzymes involved in the metabolism of this compound. This could lead to the development of personalized medicine approaches, where the choice of prodrug and its dosage are tailored to an individual's genetic profile.

By combining these multi-omics datasets, researchers can construct comprehensive models of the drug's mechanism of action, leading to more effective and safer therapeutic strategies.

Q & A

Advanced Question: How can researchers optimize synthetic yields and purity while minimizing side reactions in this compound production?

Methodological Answer:

  • Synthesis : Base synthesis on established protocols for S-substituted N-acetylcysteine derivatives, such as alkylation of N-acetylcysteine with 6-chloropurine under controlled pH (e.g., alkaline conditions) and inert atmosphere to prevent oxidation .
  • Characterization : Use 1H NMR to confirm substitution at the sulfur atom (δ ~2.5–3.5 ppm for SCH2 protons) and 13C NMR to verify purine ring attachment. High-resolution mass spectrometry (HRMS) is critical for molecular weight validation .
  • Advanced Optimization : Employ design of experiments (DoE) to assess variables (temperature, solvent polarity, stoichiometry). Monitor intermediates via thin-layer chromatography (TLC) and optimize purification using flash chromatography or recrystallization .

Basic Question: What in vitro assays are suitable for evaluating the antioxidant activity of this compound?

Advanced Question: How do in vivo models address discrepancies between in vitro antioxidant efficacy and physiological outcomes?

Methodological Answer:

  • In Vitro Assays :
    • ROS Scavenging : Use DCFH-DA probes in cell-free systems or cultured hepatocytes exposed to oxidative stressors (e.g., H2O2) .
    • Glutathione (GSH) Modulation : Quantify intracellular GSH levels via HPLC or enzymatic recycling assays .
  • In Vivo Translation : Address bioavailability challenges by incorporating pharmacokinetic (PK) studies. For example, use murine models of acetaminophen-induced hepatotoxicity to compare tissue-specific GSH restoration rates . Advanced studies should include isotope-labeled tracers to track metabolite distribution .

Basic Question: Which analytical techniques are recommended for quantifying this compound in biological matrices?

Advanced Question: How can researchers validate assay specificity in complex biological samples?

Methodological Answer:

  • Basic Quantification :
    • HPLC-UV/Vis : Use C18 columns with mobile phases (e.g., methanol/water + 0.1% TFA) and detection at 254 nm (purine absorbance) .
    • LC-MS/MS : Employ multiple reaction monitoring (MRM) for enhanced sensitivity (e.g., m/z transitions specific to the purine moiety) .
  • Advanced Validation : Perform spike-and-recovery experiments in plasma/urine matrices. Assess matrix effects via post-column infusion and cross-validate with orthogonal methods like capillary electrophoresis (CE) .

Basic Question: What are common sources of contradictory data in studies on this compound’s therapeutic effects?

Advanced Question: How should meta-analytic approaches reconcile heterogeneity in preclinical findings?

Methodological Answer:

  • Basic Contradictions : Variability arises from differences in dosing regimens, animal strains, or oxidative stress models (e.g., acute vs. chronic exposure) .
  • Advanced Meta-Analysis : Use PRISMA guidelines to systematically review studies. Stratify data by model type (e.g., in vitro vs. rodent) and apply random-effects models to account for heterogeneity. Sensitivity analyses should exclude outliers (e.g., studies with unvalidated purity standards) .

Basic Question: What experimental designs are used to study synergistic effects between this compound and existing therapeutics?

Advanced Question: How can researchers identify resistance mechanisms in combination therapies?

Methodological Answer:

  • Basic Synergy Testing : Use Chou-Talalay assays to calculate combination indices (CI) in cancer cell lines. For example, pair this compound with kinase inhibitors (e.g., alpelisib) and measure apoptosis via Annexin V/PI staining .
  • Advanced Resistance Profiling : Perform RNA-seq on resistant cell lines to identify upregulated pathways (e.g., NF-κB or MAPK). Validate findings with CRISPR knockouts and in vivo xenograft models .

Basic Question: What mechanistic studies elucidate the dual antioxidant and pro-apoptotic roles of this compound?

Advanced Question: How can multi-omics approaches resolve context-dependent mechanisms?

Methodological Answer:

  • Basic Mechanistic Work :
    • Antioxidant Pathways : Measure Nrf2 nuclear translocation via immunofluorescence and downstream targets (e.g., HO-1) .
    • Pro-Apoptotic Effects : Assess caspase-3/7 activation and mitochondrial membrane potential (ΔΨm) collapse .
  • Advanced Multi-Omics : Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-MS) to map dose-dependent shifts from cytoprotection to cytotoxicity .

Basic Question: How are preclinical findings translated into clinical trial designs for this compound?

Advanced Question: What pharmacokinetic/pharmacodynamic (PK/PD) modeling strategies bridge interspecies differences?

Methodological Answer:

  • Preclinical to Clinical : Use allometric scaling from rodent PK data to estimate human doses. Prioritize biomarkers (e.g., serum GSH, 8-OHdG) for Phase I safety trials .
  • Advanced PK/PD Modeling : Develop physiologically based pharmacokinetic (PBPK) models incorporating tissue-specific clearance rates. Validate with microdosing studies using 14C-labeled compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.